molecular formula C11H9F2N3O2S B4619118 3,4-difluoro-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

3,4-difluoro-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

Cat. No.: B4619118
M. Wt: 285.27 g/mol
InChI Key: BYULXQLIKKRCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H9F2N3O2S and its molecular weight is 285.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.03835404 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

Compounds structurally similar to 3,4-difluoro-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide have been evaluated for their therapeutic potential in treating various diseases. For instance, derivatives have been tested as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII, showing nanomolar binding potency and higher affinity than non-fluorinated compounds. This suggests potential for treating conditions where carbonic anhydrase activity is implicated, such as glaucoma, epilepsy, and cancer (Dudutienė et al., 2013). Additionally, novel sulfonamide derivatives have demonstrated significant antimicrobial activity, offering a pathway for the development of new antibacterial agents (Desai et al., 2016).

Materials Science

In materials science, sulfonamide derivatives have been evaluated for their optical properties. Research into the first hyperpolarizability of new sulfonamide amphiphiles indicates their potential use in nonlinear optical applications, such as in the development of materials for optical switching or modulation (Kucharski et al., 1999).

Computational Chemistry and Molecular Design

Theoretical studies have been conducted to understand the properties and reactivity of sulfonamide derivatives. For example, computational analyses, including DFT and TD-DFT calculations, have provided insights into the molecular structure, electronic properties, and potential bioactivity of these compounds, aiding in the design of new molecules with desired therapeutic effects (Mansour et al., 2013).

Environmental and Analytical Applications

Sulfonamide derivatives have also found applications in environmental and analytical chemistry. A novel fluorescent sensor based on a sulfonamide derivative has been developed for the highly selective detection of Fe3+ ions in water and pharmaceutical samples, demonstrating the versatility of these compounds in sensing applications (Sayed et al., 2021).

Properties

IUPAC Name

3,4-difluoro-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O2S/c1-7-4-5-14-11(15-7)16-19(17,18)8-2-3-9(12)10(13)6-8/h2-6H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYULXQLIKKRCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.